molecular formula C11H8IN B15064425 2-(2-Iodophenyl)pyridine

2-(2-Iodophenyl)pyridine

Cat. No.: B15064425
M. Wt: 281.09 g/mol
InChI Key: HMNMKCFTSAKOQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodophenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This method employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with an organoboron compound. The reaction conditions are generally mild, and the process is known for its functional group tolerance .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized to enhance yield and reduce costs. The reaction is typically carried out in a solvent such as toluene or ethanol under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Iodophenyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines .

Mechanism of Action

The mechanism by which 2-(2-Iodophenyl)pyridine exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom in the compound is highly reactive, making it a good leaving group in substitution reactions. This reactivity allows the compound to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules .

Comparison with Similar Compounds

  • 2-(3-Iodophenyl)pyridine
  • 2-(4-Iodophenyl)pyridine
  • 2-(2-Bromophenyl)pyridine
  • 2-(2-Chlorophenyl)pyridine

Comparison: 2-(2-Iodophenyl)pyridine is unique due to the position of the iodine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its bromine and chlorine analogs, the iodine derivative is more reactive in substitution reactions due to the weaker carbon-iodine bond .

Properties

Molecular Formula

C11H8IN

Molecular Weight

281.09 g/mol

IUPAC Name

2-(2-iodophenyl)pyridine

InChI

InChI=1S/C11H8IN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H

InChI Key

HMNMKCFTSAKOQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=N2)I

Origin of Product

United States

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